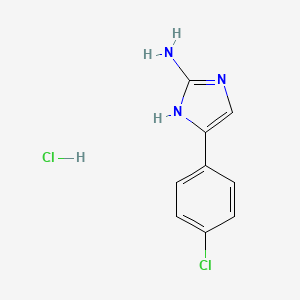

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C-2 Amine

The protonated amine in the hydrochloride salt can act as a leaving group under specific conditions, enabling functionalization:

*Yields inferred from analogous imidazole reactions in .

Electrophilic Aromatic Substitution

The electron-rich C-4 position of the imidazole ring undergoes regioselective electrophilic attacks:

Metal-Catalyzed Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Cyclization and Heterocycle Formation

The amine and imidazole functionalities enable cyclocondensation:

Tautomerization and pH-Dependent Behavior

The compound exhibits pH-sensitive tautomerism, critical for biological activity:

Salt-Specific Reactivity

The hydrochloride counterion influences solubility and reaction pathways:

-

Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but insoluble in ethers ( , ).

-

Ion Exchange : Treatment with AgNO₃ in ethanol yields the free base (5-(4-chlorophenyl)-1H-imidazol-2-amine) as a white precipitate ( ).

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds containing the imidazole moiety can inhibit the activity of Raf kinase, a key player in the MAPK signaling pathway associated with various cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives of this compound possess potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Neuropharmacological Effects

In neuropharmacology, this compound has been explored for its potential as a serotonin receptor antagonist. It shows promise in modulating serotonergic pathways, which could lead to therapeutic applications in treating anxiety and depression .

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain lipases, which are critical in lipid metabolism. This inhibition can be beneficial in developing treatments for metabolic disorders .

Radiolabeling for Imaging

The compound's structure allows for radiolabeling, making it suitable for use in nuclear medicine. Radiolabeled analogs of imidazole derivatives have been developed for imaging purposes, particularly in assessing adrenocortical function through positron emission tomography (PET) scans .

Material Science

Synthesis of Functional Materials

In material science, this compound is utilized as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metals makes it valuable in creating catalysts and sensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the inhibition of Raf kinase | Showed significant reduction in cancer cell proliferation |

| Antimicrobial Evaluation | Tested against E. coli and S. aureus | Demonstrated potent antibacterial activity |

| Neuropharmacological Research | Assessed effects on serotonin receptors | Indicated potential for treating anxiety disorders |

| Enzyme Inhibition Study | Evaluated lipase inhibition | Found effective in reducing lipid metabolism rates |

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

- 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrochloride

- 5-(4-Methylphenyl)-1H-imidazol-2-amine hydrochloride

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine hydrochloride

Comparison: Compared to its analogs, 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a 4-chlorophenyl group. The presence of the chlorine atom enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Biological Activities

1. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that imidazole derivatives can inhibit tumor growth and angiogenesis. For instance, in chick chorioallantoic membrane assays, compounds similar to this compound demonstrated significant inhibition of angiogenesis and tumor growth, suggesting its potential as an anticancer agent .

2. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting pathways involved in cancer progression. Its ability to inhibit specific enzymes could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation .

3. Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Similar imidazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, the compound can starve tumors of nutrients and oxygen.

- Targeting Specific Pathways : The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.

- Antioxidant Activity : Some studies suggest that imidazole derivatives can exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .

Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Enzyme Inhibition | Disruption of cancer signaling | |

| Antimicrobial | Effective against bacterial strains |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value ranging from 7 to 20 µM, demonstrating promising activity against breast and pancreatic cancer cell lines .

Case Study 2: Enzyme Inhibition

A biochemical assay developed for high-throughput screening revealed that derivatives similar to this compound exhibited potent inhibition of specific enzymes involved in metabolic pathways related to cancer progression. The compound showed a significant reduction in enzyme activity at concentrations as low as 15 µM .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZFLRVEEMVQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.